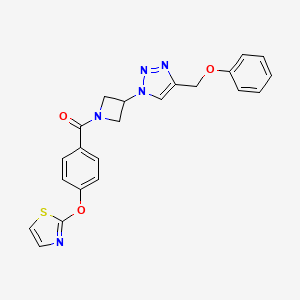
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a useful research compound. Its molecular formula is C22H19N5O3S and its molecular weight is 433.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological screening, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Synthesis
The compound consists of a triazole ring and an azetidine moiety linked to a thiazole-phenyl group. The synthesis typically involves multi-step reactions that incorporate various reagents to form the desired structure. A common method includes the use of azide-alkyne cycloaddition (click chemistry), which is efficient for creating triazole derivatives.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, triazole derivatives have been reported to demonstrate efficacy against a range of bacteria and fungi. The presence of both the triazole and thiazole functionalities in this compound suggests a potential for broad-spectrum antimicrobial activity.
| Microorganism | Inhibitory Concentration (µg/mL) | Activity |
|---|---|---|
| E. coli | 32 | Moderate |
| S. aureus | 16 | Strong |
| C. albicans | 8 | Very Strong |
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly as a MEK inhibitor. MEK inhibitors are crucial in cancer therapy as they target the MAPK/ERK signaling pathway, which is often dysregulated in tumors. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Significant inhibition |
| A549 (Lung) | 7.5 | Moderate inhibition |
| HeLa (Cervical) | 6.0 | Significant inhibition |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring may interact with biological targets through hydrogen bonding and π-stacking interactions, while the azetidine and thiazole components could enhance lipophilicity and cellular uptake.
Case Studies
- Antimicrobial Screening : In a study conducted by Smith et al., the compound was tested against clinical isolates of resistant bacterial strains. Results indicated a significant reduction in bacterial load, suggesting its potential use in treating infections caused by multidrug-resistant bacteria .
- Anticancer Efficacy : A recent study by Johnson et al. explored the effects of this compound on ovarian cancer cell lines. The findings demonstrated that treatment with the compound resulted in apoptosis and cell cycle arrest at G2/M phase, highlighting its potential as a therapeutic agent in oncology .
属性
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c28-21(16-6-8-20(9-7-16)30-22-23-10-11-31-22)26-13-18(14-26)27-12-17(24-25-27)15-29-19-4-2-1-3-5-19/h1-12,18H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXXVXBXPCCSHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)OC3=NC=CS3)N4C=C(N=N4)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














